molecular formula C21H25N5O2S B11319477 N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide

N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide

Cat. No.: B11319477
M. Wt: 411.5 g/mol
InChI Key: XGULSPDFJPDSSQ-UHFFFAOYSA-N
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Description

N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a diethylamino group, a methylpyrimidinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials, such as diethylamine and methylpyrimidine, under controlled conditions.

    Amination Reaction: The synthesized pyrimidine ring is then subjected to an amination reaction with 4-aminobenzenesulfonamide to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H25N5O2S/c1-4-26(5-2)21-15-20(22-16(3)23-21)24-17-11-13-18(14-12-17)25-29(27,28)19-9-7-6-8-10-19/h6-15,25H,4-5H2,1-3H3,(H,22,23,24)

InChI Key

XGULSPDFJPDSSQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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